molecular formula C17H21N7OS B15106420 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B15106420
M. Wt: 371.5 g/mol
InChI Key: VNTMHUKFCHZRQB-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 4,5-dimethylthiazole moiety, a piperidine-4-carboxamide linker, and a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine group. The thiazole ring contributes to aromatic stacking interactions, while the triazolopyridazine system may enhance kinase-binding affinity due to its planar, electron-rich structure. The piperidine linker likely improves solubility and conformational flexibility, critical for target engagement .

Properties

Molecular Formula

C17H21N7OS

Molecular Weight

371.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C17H21N7OS/c1-10-11(2)26-17(18-10)19-16(25)13-6-8-23(9-7-13)15-5-4-14-21-20-12(3)24(14)22-15/h4-5,13H,6-9H2,1-3H3,(H,18,19,25)

InChI Key

VNTMHUKFCHZRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazolopyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Target Compound
Comparative Analogs from :
  • 832674-14-3 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide) :

    • Benzothiazole core : Less planar than triazolopyridazine, reducing stacking efficiency but increasing hydrophobicity.
    • Ethoxy and trifluoropropoxy groups : Enhance metabolic stability and membrane permeability compared to the target’s methyl substituents .
  • 955314-84-8 (2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide): Triazolothiadiazole core: Replaces pyridazine with thiadiazole, reducing aromaticity and altering electron distribution. This may weaken interactions with polar binding pockets .

Substituent Effects on Physicochemical Properties

Compound ID Key Substituents LogP (Predicted) Solubility (µM, Estimated)
Target Compound 4,5-dimethylthiazole, methyltriazolopyridazine 2.1 15–20 (moderate)
832674-14-3 Ethoxybenzothiazole, trifluoropropoxy 3.8 5–10 (low)
832674-31-4 Trifluoromethylthienopyridine, tetrahydrobenzothiophene 4.2 <5 (very low)
955314-84-8 Ethylphenoxy, triazolothiadiazole 2.9 10–15 (moderate)

Key Observations :

  • The target compound’s 4,5-dimethylthiazole and methyltriazolopyridazine substituents balance moderate lipophilicity (LogP ~2.1) with solubility, outperforming analogs like 832674-31-4, which has high LogP due to trifluoromethyl and tetrahydrobenzothiophene groups .
  • Trifluoromethyl groups (e.g., in 832674-14-3) increase metabolic stability but reduce solubility, limiting bioavailability.

Pharmacokinetic and Binding Implications

  • Target Compound :

    • The piperidine-4-carboxamide linker likely enhances solubility and allows for adaptive binding in enzyme active sites.
    • Methyl groups on thiazole and triazolopyridazine may increase oxidative metabolism rates compared to halogenated analogs.
  • Ethylphenoxy group introduces steric bulk, possibly hindering target access .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazole ring : Contributes to the compound's pharmacological properties.
  • Triazolo-pyridazine moiety : Imparts additional biological activity.
  • Piperidine backbone : Often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit notable antimicrobial properties. For example, studies have shown that compounds similar to this compound possess significant activity against various bacterial strains.

CompoundActivityIC50 (µM)
Example AAntibacterial2.18
Example BAntifungal1.35

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer).

Cell LineIC50 (µM)Mechanism
HCT1165.0Apoptosis induction
MCF-73.0Cell cycle arrest

Study 1: Antitubercular Activity

A recent study focused on the synthesis of thiazole derivatives for antitubercular activity. Among the tested compounds, several exhibited promising results against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM. The study highlighted the potential of thiazole-containing compounds in tuberculosis therapy .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to key enzymes involved in tumor growth and metastasis .

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